(2S,5S)-2-Methyl-5-phenylmorpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2S,5S)-2-Methyl-5-phenylmorpholine hydrochloride” is a compound that belongs to the class of morpholines. Morpholines are organic compounds containing a morpholine ring which is a six-membered aliphatic ring with four carbon atoms, one oxygen atom, and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of a compound defines its properties and reactivity. Unfortunately, the specific molecular structure analysis for “(2S,5S)-2-Methyl-5-phenylmorpholine hydrochloride” is not available .Chemical Reactions Analysis
The chemical reactions involving “(2S,5S)-2-Methyl-5-phenylmorpholine hydrochloride” are not documented in the literature. Generally, morpholines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. Unfortunately, specific information about the properties of “(2S,5S)-2-Methyl-5-phenylmorpholine hydrochloride” is not available .Scientific Research Applications
Synthesis of Chiral Building Blocks for Use in Drug Discovery
Specific Scientific Field
This research is in the field of Pharmaceutical Chemistry .
Summary of the Application
Chiral building blocks, such as “(2S,5S)-2-Methyl-5-phenylmorpholine hydrochloride”, are crucial in drug discovery. They are used to synthesize homochiral compounds from non-chiral starting materials using chiral metal catalysts .
Methods of Application
The synthesis of these chiral building blocks involves asymmetric hydrogenation and asymmetric epoxidation. The reaction synthesis is high yielding overall and provides the final chiral 2-amino-3-phenylpropanol building blocks in high enantiomeric excess .
Results or Outcomes
The preparation of the dehydro amino acid derivatives was accessed by several routes depending on the analogue and available starting materials .
Fixed-Dose Combination Formulations in Solid Oral Drug Therapy
Specific Scientific Field
This research is in the field of Pharmaceutics .
Summary of the Application
Fixed-Dose Combination (FDC) therapy is a form of treatment that combines multiple drugs into a single dosage form. Chiral compounds like “(2S,5S)-2-Methyl-5-phenylmorpholine hydrochloride” can be used in these formulations .
Methods of Application
The specific methods of application for this compound in FDC therapy are not detailed in the source. However, the general process involves careful formulation considerations to ensure the efficacy and safety of the combined drugs .
Results or Outcomes
The outcomes of using chiral compounds in FDC therapy are not specified in the source. However, FDC therapy overall has been shown to improve patient adherence to treatment regimens, which can lead to better health outcomes .
Use in Early Discovery Research
Specific Scientific Field
This research is in the field of Early Discovery Research .
Summary of the Application
Compounds like “(2S,5S)-2-Methyl-5-phenylmorpholine hydrochloride” are provided to early discovery researchers as part of a collection of unique chemicals .
Methods of Application
The specific methods of application for this compound in early discovery research are not detailed in the source .
Results or Outcomes
The outcomes of using such compounds in early discovery research are not specified in the source . However, these compounds are crucial for the development of new chemical entities.
Fixed-Dose Combination Therapy for HIV/AIDS
Summary of the Application
Fixed-Dose Combination (FDC) therapy is a form of treatment that combines multiple drugs into a single dosage form. Chiral compounds like “(2S,5S)-2-Methyl-5-phenylmorpholine hydrochloride” can be used in these formulations, specifically for the treatment of diseases like HIV/AIDS .
Methods of Application
The specific methods of application for this compound in FDC therapy are not detailed in the source . However, the general process involves careful formulation considerations to ensure the efficacy and safety of the combined drugs .
Results or Outcomes
The outcomes of using chiral compounds in FDC therapy are not specified in the source . However, FDC therapy overall has been shown to improve patient adherence to treatment regimens, which can lead to better health outcomes .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S,5S)-2-methyl-5-phenylmorpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-9-7-12-11(8-13-9)10-5-3-2-4-6-10;/h2-6,9,11-12H,7-8H2,1H3;1H/t9-,11+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPPNNAYDXPDJO-QLSWKGBWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CO1)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN[C@H](CO1)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,5S)-2-Methyl-5-phenylmorpholine hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.